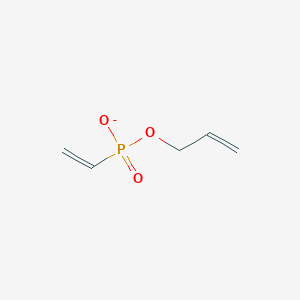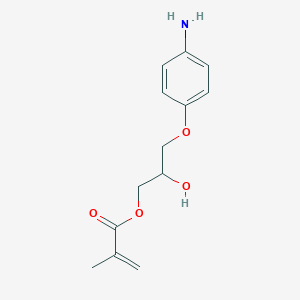
Prop-2-en-1-yl ethenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl ethenylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethenylphosphonate can be synthesized through various methods. One common approach involves the reaction of prop-2-en-1-ol with a phosphonylating agent such as diethyl phosphite under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of prop-2-en-1-ol is replaced by the phosphonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave irradiation. These methods enhance reaction rates and yields while minimizing the use of hazardous solvents. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.
Applications De Recherche Scientifique
Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-en-1-yl phosphonate
- Ethenylphosphonic acid
- Diethyl phosphonate
Uniqueness
Prop-2-en-1-yl ethenylphosphonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and application purposes.
Propriétés
Numéro CAS |
183719-83-7 |
|---|---|
Formule moléculaire |
C5H8O3P- |
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
ethenyl(prop-2-enoxy)phosphinate |
InChI |
InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1 |
Clé InChI |
HNXGIBKLRYVYLZ-UHFFFAOYSA-M |
SMILES canonique |
C=CCOP(=O)(C=C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)




![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
